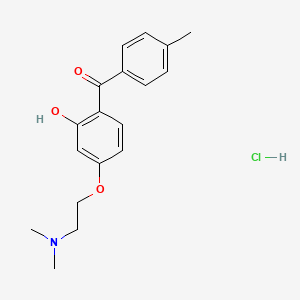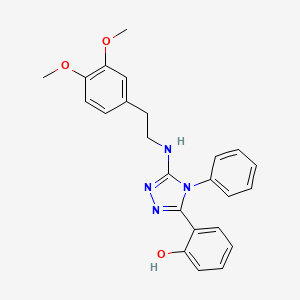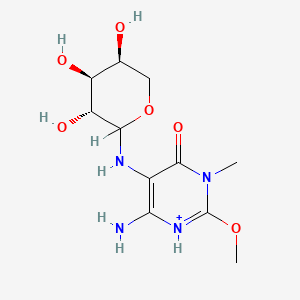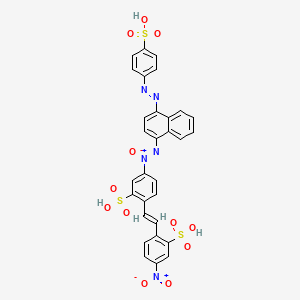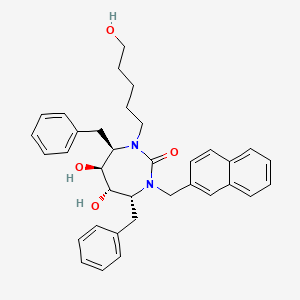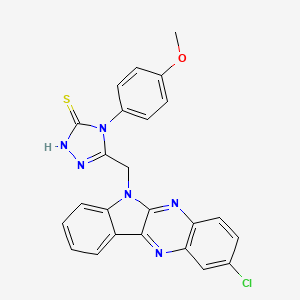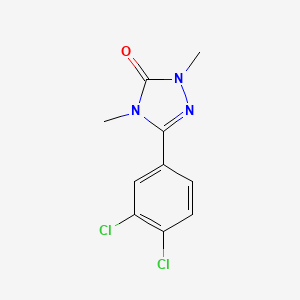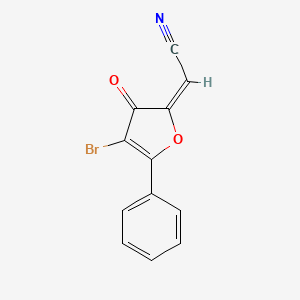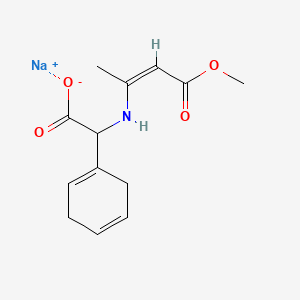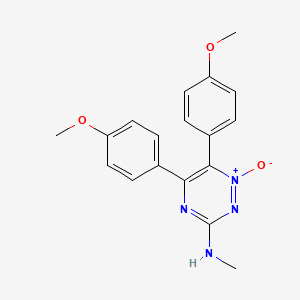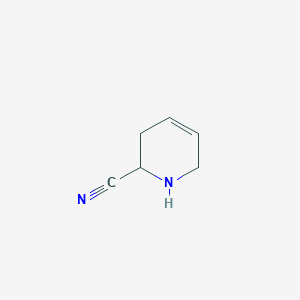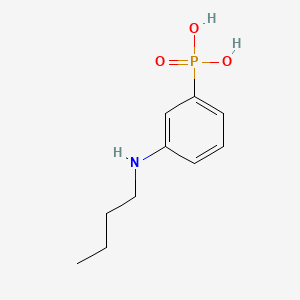
Phosphonic acid, (m-butylaminophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (m-butylaminophenyl)-, is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with a butylamino group. This compound is part of a broader class of phosphonic acids, which are known for their structural analogy to phosphate groups and their ability to form strong coordination bonds with metals .
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, (m-butylaminophenyl)-, can be synthesized through various methods. One common approach involves the reaction of a phenylphosphonic dichloride with a butylamine under controlled conditions. The reaction typically proceeds as follows:
Reaction of Phenylphosphonic Dichloride with Butylamine: This step involves the nucleophilic substitution of chlorine atoms by the butylamino group.
Hydrolysis: The intermediate product is then hydrolyzed to yield the final phosphonic acid compound.
Industrial Production Methods
Industrial production of phosphonic acids often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput .
化学反応の分析
Types of Reactions
Phosphonic acid, (m-butylaminophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acids, phosphine oxides, and other organophosphorus compounds .
科学的研究の応用
Phosphonic acid, (m-butylaminophenyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex organophosphorus compounds.
Biology: The compound’s ability to mimic phosphate groups makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Phosphonic acid derivatives are explored for their potential as antiviral, antibacterial, and anticancer agents.
作用機序
The mechanism of action of phosphonic acid, (m-butylaminophenyl)-, involves its ability to form strong coordination bonds with metal ions. This property allows it to inhibit enzymes that require metal cofactors, disrupt metabolic pathways, and interfere with cellular processes. The compound can also act as a chelating agent, sequestering metal ions and preventing their participation in biochemical reactions .
類似化合物との比較
Similar Compounds
Phosphoric Acid: Similar in structure but with a different oxidation state of phosphorus.
Phosphinic Acid: Contains a P-H bond instead of the P-OH bonds found in phosphonic acids.
Aminophosphonic Acids: Similar structure but with amino groups directly attached to the phosphorus atom.
Uniqueness
Phosphonic acid, (m-butylaminophenyl)-, is unique due to the presence of the butylamino group on the phenyl ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other phosphonic acids and allows for unique applications in various fields .
特性
CAS番号 |
102880-19-3 |
|---|---|
分子式 |
C10H16NO3P |
分子量 |
229.21 g/mol |
IUPAC名 |
[3-(butylamino)phenyl]phosphonic acid |
InChI |
InChI=1S/C10H16NO3P/c1-2-3-7-11-9-5-4-6-10(8-9)15(12,13)14/h4-6,8,11H,2-3,7H2,1H3,(H2,12,13,14) |
InChIキー |
MOUFJMAIMWPPCZ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC(=CC=C1)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


